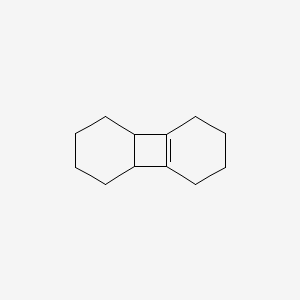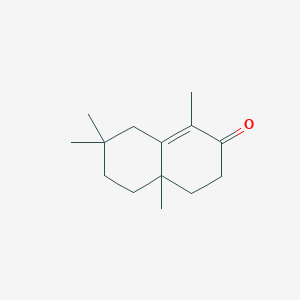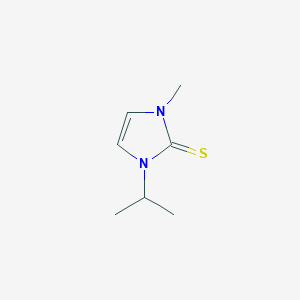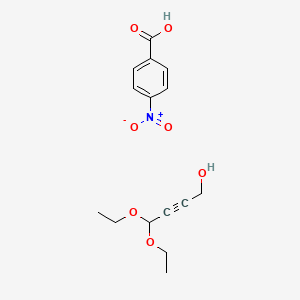
1,2,3,4,4A,5,6,7,8,8B-Decahydrobiphenylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,4A,5,6,7,8,8B-Decahydrobiphenylene is a complex organic compound with the molecular formula C12H18 It is a derivative of biphenylene, characterized by the addition of hydrogen atoms, making it a decahydro derivative
準備方法
The synthesis of 1,2,3,4,4A,5,6,7,8,8B-Decahydrobiphenylene typically involves hydrogenation of biphenylene under specific conditions. The process can be carried out using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas. The reaction is usually conducted at elevated temperatures and pressures to ensure complete hydrogenation.
Industrial production methods may involve continuous flow reactors where biphenylene is subjected to hydrogenation in the presence of a catalyst. This method allows for efficient large-scale production of the compound with high purity.
化学反応の分析
1,2,3,4,4A,5,6,7,8,8B-Decahydrobiphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Further reduction of the compound can be achieved using hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
1,2,3,4,4A,5,6,7,8,8B-Decahydrobiphenylene has several applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research is ongoing to explore the potential biological activities of the compound. It may have applications in the development of new pharmaceuticals or as a tool in biochemical studies.
Medicine: The compound’s derivatives are being investigated for their potential therapeutic properties. They may serve as lead compounds in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism by which 1,2,3,4,4A,5,6,7,8,8B-Decahydrobiphenylene exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of hydrogen atoms and the overall structure of the molecule. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with specific enzymes or receptors in biological systems.
類似化合物との比較
1,2,3,4,4A,5,6,7,8,8B-Decahydrobiphenylene can be compared with other hydrogenated derivatives of biphenylene, such as:
- 1,2,3,4,4A,5,6,7,8,8B-Decahydro-2,2’-biphenylene
- 1,2,3,4,4A,5,6,7,8,8B-Decahydro-3,3’-biphenylene
These compounds share similar structural features but differ in the position and number of hydrogen atoms. The unique arrangement of hydrogen atoms in this compound gives it distinct chemical and physical properties, making it a valuable compound for various applications.
特性
CAS番号 |
61468-41-5 |
|---|---|
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC名 |
1,2,3,4,4a,5,6,7,8,8b-decahydrobiphenylene |
InChI |
InChI=1S/C12H18/c1-2-6-10-9(5-1)11-7-3-4-8-12(10)11/h9-10H,1-8H2 |
InChIキー |
BIBZPAUTASJEHH-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)C3=C2CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14590683.png)

![Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate](/img/structure/B14590696.png)
![8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14590698.png)
![6-Methyl-8-[(oxan-2-yl)oxy]oct-6-en-4-yn-2-ol](/img/structure/B14590713.png)


![N-[(Chloroacetyl)oxy]benzenecarboximidoyl chloride](/img/structure/B14590728.png)

![Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14590750.png)



![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one](/img/structure/B14590779.png)
